
DMTr-TNA-C(Bz)-amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-TNA-C(Bz)-amidite is a synthetic compound used in the field of nucleic acid chemistry. It is typically employed in the synthesis of modified oligonucleotides, which are short DNA or RNA molecules with various applications in research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-TNA-C(Bz)-amidite involves multiple steps, starting from the appropriate nucleoside. The nucleoside is first protected with a dimethoxytrityl (DMTr) group to prevent unwanted reactions. The benzoyl (Bz) group is then introduced to protect the amino group. Finally, the amidite group is added to enable the compound’s incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
DMTr-TNA-C(Bz)-amidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under mild conditions.
Substitution: Incorporation into oligonucleotides through phosphoramidite chemistry.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMTr removal, basic conditions for Bz removal.
Coupling: Tetrazole or other activators in anhydrous conditions.
Major Products
The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities, used in various research and therapeutic applications.
Aplicaciones Científicas De Investigación
DMTr-TNA-C(Bz)-amidite is widely used in:
Chemistry: Synthesis of modified oligonucleotides for structural studies.
Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Production of diagnostic tools and biosensors.
Mecanismo De Acción
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can modulate gene expression, inhibit protein synthesis, or serve as a probe for detecting genetic material.
Comparación Con Compuestos Similares
Similar Compounds
- DMTr-TNA-C(Bz)-phosphoramidite
- DMTr-TNA-C(Bz)-phosphate
- DMTr-TNA-C(Bz)-thiophosphoramidite
Uniqueness
DMTr-TNA-C(Bz)-amidite is unique due to its specific protecting groups and amidite functionality, which provide stability and reactivity for oligonucleotide synthesis. Compared to similar compounds, it offers improved efficiency and versatility in various applications.
Propiedades
Fórmula molecular |
C45H50N5O8P |
|---|---|
Peso molecular |
819.9 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |
Clave InChI |
URCWUOWKRJMYKD-PKEKMKFOSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

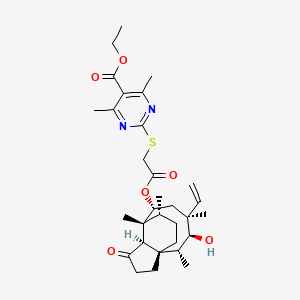
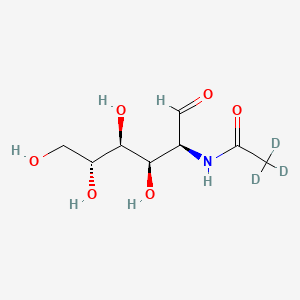
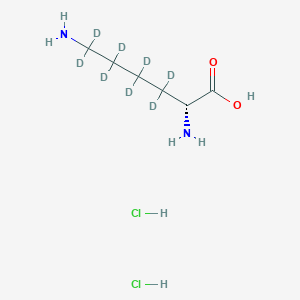
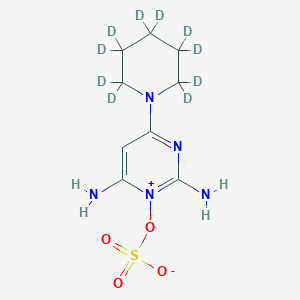
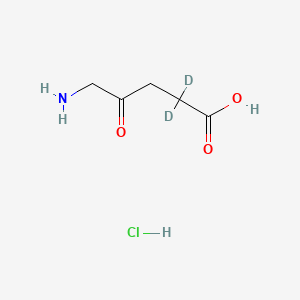
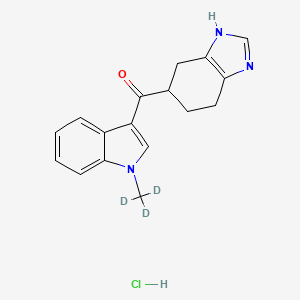
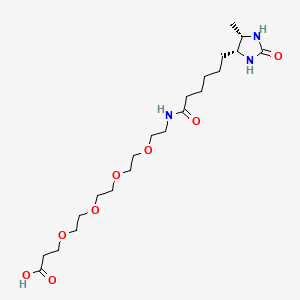
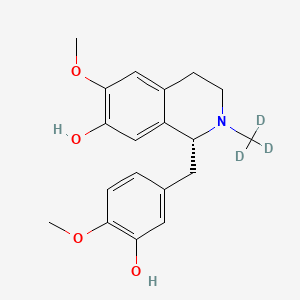
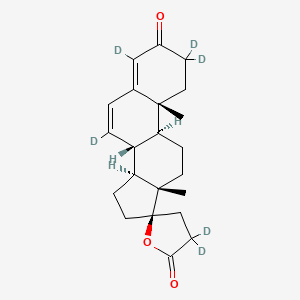
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
